1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine
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Overview
Description
1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound that features a guanidine group attached to a pyrimidine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-(4-chlorophenyl)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted guanidines.
Scientific Research Applications
1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine
- 2-(4-Chlorophenyl)-1-(4,6-dimethylpyrimidin-2-yl)guanidine
Uniqueness
1-[2-(4-Chlorophenyl)ethyl]-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and the dimethylpyrimidine ring enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H18ClN5 |
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Molecular Weight |
303.79 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C15H18ClN5/c1-10-9-11(2)20-15(19-10)21-14(17)18-8-7-12-3-5-13(16)6-4-12/h3-6,9H,7-8H2,1-2H3,(H3,17,18,19,20,21) |
InChI Key |
YVGWOCRUOYJXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=C(C=C2)Cl)N)C |
Origin of Product |
United States |
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